Chemical structure and properties of 7-Chloro-6-methoxy-2-methylquinoline
Chemical structure and properties of 7-Chloro-6-methoxy-2-methylquinoline
Executive Summary
7-Chloro-6-methoxy-2-methylquinoline is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of antiviral agents (specifically HIV-1 attachment inhibitors) and antimalarial pharmacophores.[1] Characterized by its trisubstituted quinoline core, it offers unique regiochemical handles—the electrophilic C4 position, the nucleophilic C5 position, and the lipophilic C2-methyl group—making it a versatile building block for Structure-Activity Relationship (SAR) exploration.
This guide details the structural properties, validated synthetic protocols, and spectroscopic characteristics of this compound, providing a self-contained resource for laboratory replication and derivative design.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
| Property | Detail |
| IUPAC Name | 7-Chloro-6-methoxy-2-methylquinoline |
| Common Reference | Intermediate 1B (in HIV attachment inhibitor synthesis) |
| CAS Number | 10168-15-7 (Generic), 1251862-28-0 (Specific Isomer Ref) |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| SMILES | CC1=NC2=CC(Cl)=C(OC)C=C2C=C1 |
| InChI Key | WABDZSKKLDCIRM-UHFFFAOYSA-N |
Structural Features[2][3][5][6][7][8]
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Quinoline Core: A fused benzene-pyridine system providing aromatic stability and pi-stacking capability.[1]
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7-Chloro Substituent: Increases lipophilicity (LogP modulation) and blocks metabolic oxidation at the 7-position.[1] It also serves as a weak deactivating group, directing electrophilic substitution to the 5-position.
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6-Methoxy Group: An electron-donating group (EDG) that activates the C5 position for electrophilic attack (e.g., halogenation or nitration) and increases solubility compared to the naked halo-quinoline.[1]
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2-Methyl Group: Provides a handle for benzylic oxidation (to aldehyde/acid) or radical halogenation, expanding synthetic utility.
Synthetic Methodology: The Modified Doebner-Miller Protocol
The most robust synthesis of 7-Chloro-6-methoxy-2-methylquinoline utilizes a modified Doebner-Miller reaction . This acid-catalyzed cyclocondensation involves an aniline derivative and an
Reaction Logic
The synthesis targets the 3-chloro-4-methoxyaniline precursor.[1] Cyclization occurs regioselectively at the position ortho to the amine and para to the chlorine atom (position 6 of the aniline), rather than the sterically crowded position adjacent to the chlorine.
Key Reagents:
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Precursor: 3-Chloro-4-methoxyaniline[2]
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C3-C4 Fragment Source: Crotonaldehyde (2-butenal)[1]
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Acid Catalyst/Solvent: 6 M HCl and Toluene (biphasic system)
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Oxidant: The reaction typically requires an oxidant to convert the dihydroquinoline intermediate to the aromatic quinoline. In the Doebner-Miller variation, the Schiff base or solvent can act as a hydrogen acceptor, though modern protocols often rely on air oxidation or disproportionation.
Step-by-Step Experimental Protocol
Source: Adapted from WO 2012/003498 (Bristol-Myers Squibb) [1]
1. Preparation: Charge a reaction vessel with 3-chloro-4-methoxyaniline (1.0 equiv) and 6 M HCl (approx. 3-4 mL per mmol of aniline).
2. Heating & Addition: Heat the mixture to 100 °C with vigorous stirring. Add Toluene (approx. 1 mL per mmol) to create a biphasic system, which helps solvate the transition state and manage polymer byproducts.
3. Condensation: Slowly add Crotonaldehyde (2.0 equiv) dropwise over 20–30 minutes. Note: Slow addition is critical to prevent polymerization of the aldehyde.
4. Cyclization: Maintain the temperature at 100 °C for 2 hours . The solution will darken significantly (dark brown/black) due to the formation of polymeric side products common in Skraup/Doebner-Miller syntheses.
5. Workup:
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Cool the mixture to room temperature.
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Discard the toluene layer (extracts impurities).
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Basify the aqueous layer with 10 N NaOH or NH₄OH to pH > 10.
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Extract the resulting precipitate or oil with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
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Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
6. Purification: The crude material is often a dark oil/solid. Purify via flash column chromatography (SiO₂) eluting with a gradient of 0–50% EtOAc in Hexanes . Yield Expectation: 40–60%
Reaction Workflow Visualization
Caption: Figure 1. Synthetic pathway converting 3-chloro-4-methoxyaniline to the quinoline core via acid-catalyzed cyclization.
Spectroscopic Characterization
Accurate identification relies on NMR spectroscopy.[3] The substitution pattern results in distinct splitting patterns in the aromatic region.[3]
Predicted ¹H NMR Data (300 MHz, CD₃OD)
Based on structural analysis and analog comparisons. [1]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.19 | Singlet (s) | 1H | H-8 | Para to OMe, ortho to Cl.[1] Deshielded by ring N and Cl. |
| 8.17 | Doublet (d) | 1H | H-4 | J ≈ 8.5 Hz. Peri-position, highly deshielded. |
| 7.40 | Singlet (s) | 1H | H-5 | Ortho to OMe (shielding effect), Para to Cl. |
| 7.35 | Doublet (d) | 1H | H-3 | J ≈ 8.5 Hz.[1] Beta to N, shielded relative to H-4.[1] |
| 4.02 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C6.[1] |
| 2.68 | Singlet (s) | 3H | -CH₃ | Methyl group at C2.[1] |
Interpretation Notes:
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H-5 vs H-8: The presence of two singlets in the aromatic region confirms the 6,7-disubstitution pattern. If the cyclization had occurred at the other ortho position (yielding the 5-chloro isomer), the coupling constants would differ significantly (ortho coupling).
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H-3/H-4 Coupling: The characteristic AB system (two doublets with J ~8-9 Hz) confirms the 2-substituted pyridine ring.
Physicochemical Properties & Stability[1]
| Parameter | Value (Approx.) | Implications |
| Physical State | Solid (Powder) | Easy handling; typically off-white to tan.[1] |
| Melting Point | 98–102 °C | Sharp melting point indicates high purity. |
| LogP | ~3.4 | Moderately lipophilic; good membrane permeability. |
| pKa (N-1) | ~4.5 | Less basic than unsubstituted quinoline due to the inductive effect of Cl. |
| Solubility | DMSO, DCM, MeOH | Poor water solubility; requires organic cosolvents for bioassays. |
Stability Profile:
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Oxidation: Stable to air at room temperature. The methyl group at C2 is susceptible to oxidation (e.g., SeO₂) to form the aldehyde (quinaldehyde).
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Light Sensitivity: Quinolines can be photosensitive; store in amber vials.
Applications in Drug Discovery[3][10][11][12]
This scaffold is not merely an end-product but a versatile intermediate.[4]
C5 Functionalization (Electrophilic Substitution)
The 6-methoxy group activates the C5 position.
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Chlorination/Bromination: Reaction with NCS or NBS yields the 5-halo-derivative , a key step in synthesizing complex HIV attachment inhibitors (e.g., BMS-663068 analogs).[1]
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Nitration: HNO₃/H₂SO₄ introduces a nitro group at C5, precursor to 5-aminoquinolines.[1]
N-Oxidation
Reaction with m-CPBA yields the N-oxide , which can be rearranged to introduce a chlorine atom at C4 (using POCl₃), converting the scaffold into a 4,7-dichloro-6-methoxy-2-methylquinoline . This is analogous to the chloroquine core, opening pathways for antimalarial research.
Functionalization Pathway Diagram
Caption: Figure 2.[1] Divergent synthesis pathways utilizing the 7-chloro-6-methoxy-2-methylquinoline core.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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Use essentially in a fume hood (dust/vapor control).
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Wear nitrile gloves and safety glasses.
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Quinolines are potential DNA intercalators; avoid all direct contact.
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References
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Patent: Kadow, J. F., et al. (2012). Indole Derivatives as HIV Attachment Inhibitors. Bristol-Myers Squibb Company. WO 2012/003498 A1.
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Review: Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.
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Database: PubChem Compound Summary for substituted quinolines. National Center for Biotechnology Information.
